3-Hepten-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

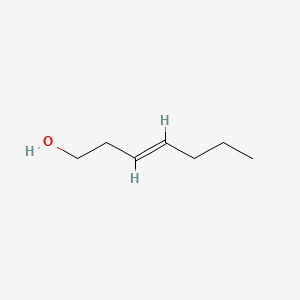

3-Hepten-1-ol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol . It is an unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptane chain. This compound exists in different stereoisomeric forms, including the (Z)- and (E)- isomers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Hepten-1-ol can be synthesized through various organic reactions. One common method involves the hydroboration-oxidation of 1-heptene. In this process, 1-heptene reacts with diborane (B2H6) to form a trialkylborane intermediate, which is subsequently oxidized using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the isomerization of other heptenols or the reduction of heptenal compounds. These processes typically require catalysts and specific reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Chemical Reactions of 3-Hepten-1-ol

This compound is involved in several significant chemical reactions, primarily due to its unsaturation and the presence of the hydroxyl group. The major types of reactions include oxidation, reduction, and substitution.

Oxidation Reactions

In oxidation reactions, this compound can be converted into various carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products:

-

Heptenal: An aldehyde formed by partial oxidation.

-

Heptanoic Acid: A carboxylic acid formed by complete oxidation.

Reaction Mechanism:

The mechanism typically involves the formation of a hydroxyalkyl radical, which then undergoes further oxidation to yield the corresponding carbonyl compounds.

Reduction Reactions

This compound can also undergo reduction to form saturated alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Product:

-

Heptanol: A saturated alcohol resulting from the reduction of the double bond and the hydroxyl group.

Reaction Mechanism:

The reduction involves the addition of hydrogen across the double bond, followed by protonation of the alkoxide intermediate.

Substitution Reactions

As an alcohol, this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by various functional groups.

Common Nucleophiles:

-

Halides (e.g., Cl, Br)

-

Sulfonates

Products Vary Based on Nucleophile Used:

The products formed depend on the specific nucleophile involved in the reaction.

Kinetic Studies and Reaction Rates

Recent studies have focused on understanding the kinetics of reactions involving this compound, particularly its reaction with hydroxyl radicals (- OH), which are significant atmospheric oxidants.

Rate Constants for Reactions with Hydroxyl Radicals

The rate constant for the reaction of this compound with hydroxyl radicals has been measured to be approximately (1.14±0.14)×10−10 cm3 molecule−1s−1. This indicates that this compound reacts relatively quickly with hydroxyl radicals, leading to various degradation products, primarily carbonyl compounds that can contribute to ozone formation in the atmosphere .

Table 1: Rate Constants for Reactions with Hydroxyl Radicals

| Compound | Rate Constant (cm3molecule−1s−1) |

|---|---|

| (E)-3-Hexen-1-ol | (1.20±0.20)×10−10 |

| (Z)-3-Hepten-1-ol | (1.14±0.14)×10−10 |

| (Z)-3-Octen-1-ol | Not previously reported |

Atmospheric Implications

The degradation products formed from these reactions can influence atmospheric chemistry significantly, contributing to secondary pollutants such as ozone and peroxyacetyl nitrate (PAN). The atmospheric lifetime of this compound when reacting with hydroxyl radicals is estimated to be around one hour .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Organic Synthesis: Used as a precursor in the synthesis of various organic compounds and for studying reaction mechanisms and stereochemistry.

Biology

- Pheromone Communication: Investigated for its role in insect communication, particularly as an attractant for certain moth species, which could be useful in pest management strategies .

Medicine

- Antimicrobial Properties: Exhibits antimicrobial activity against various pathogens, making it a candidate for natural preservatives in food products .

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective benefits, particularly in models of oxidative stress.

Fragrance and Flavor Industry

- Widely utilized for its pleasant odor in perfumes and flavorings. It imparts a fresh flower garden scent and is used in the analysis of hop-derived terpenoids in beer production .

Case Studies

-

Antimicrobial Activity:

- A study demonstrated that cis-3-hepten-1-ol inhibited the growth of specific bacterial strains, suggesting its application as a natural preservative in food products.

-

Insecticidal Activity:

- Research highlighted its effectiveness as a component of pheromones for moths, indicating potential use in eco-friendly pest control solutions.

- Neuroprotective Effects:

Wirkmechanismus

The mechanism of action of 3-Hepten-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its unsaturated nature allows it to undergo addition reactions, which can influence its biological activity .

Vergleich Mit ähnlichen Verbindungen

3-Hepten-1-ol, (E)-: Another stereoisomer with similar chemical properties but different spatial arrangement.

1-Hepten-3-ol: An isomer with the hydroxyl group on the third carbon and the double bond between the first and second carbons.

Uniqueness: this compound is unique due to its specific double bond position and hydroxyl group placement, which influence its reactivity and applications.

Biologische Aktivität

3-Hepten-1-ol, also known as (E)-hept-3-en-1-ol, is a volatile organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and its role in plant signaling. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound includes a hydroxyl group (-OH) attached to a seven-carbon chain with a double bond between the third and fourth carbon atoms. This structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.1855 g/mol |

| IUPAC Name | (E)-hept-3-en-1-ol |

| CAS Registry Number | 2108-05-6 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various essential oils showed that compounds like this compound can inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study of essential oils, the minimum inhibitory concentration (MIC) of this compound was assessed against common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Candida albicans | 1000 |

These results suggest that this compound may be effective in controlling bacterial growth, particularly at higher concentrations .

Plant Growth Regulation

Beyond its antimicrobial properties, this compound plays a role in plant signaling. It has been observed to influence plant growth responses when applied to maize seedlings. The compound acts as a volatile signal that can induce stress responses in plants, showcasing its potential utility in agricultural applications.

Research Findings on Plant Responses

A study investigating the effects of various volatile compounds, including this compound, on maize seedlings found:

| Compound | Effect on Seedlings |

|---|---|

| This compound | Induced stress response genes |

| (Z)-3-Hexen-1-Yl Acetate | Enhanced growth under stress conditions |

This indicates that this compound may serve as a signaling molecule in plants, potentially enhancing their resilience to environmental stresses .

The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and interfere with cellular processes. The presence of the hydroxyl group increases its polarity, allowing it to interact with lipid bilayers effectively.

Proposed Mechanism

The proposed mechanism for the antimicrobial action involves:

- Membrane Disruption : The hydrophobic tail of this compound integrates into microbial membranes.

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic processes.

- Induction of Stress Responses : In plants, it triggers signaling pathways that enhance stress tolerance.

Eigenschaften

CAS-Nummer |

10606-47-0 |

|---|---|

Molekularformel |

C7H14O |

Molekulargewicht |

114.19 g/mol |

IUPAC-Name |

hept-3-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3 |

InChI-Schlüssel |

SDZQUCJFTUULJX-UHFFFAOYSA-N |

SMILES |

CCCC=CCCO |

Kanonische SMILES |

CCCC=CCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.